3-[(Dimethylamino)methyl][1,1'-biphenyl]-2-ol
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Overview
Description
3-[(Dimethylamino)methyl][1,1’-biphenyl]-2-ol is an organic compound with the molecular formula C15H17NO. It is a biphenyl derivative, which means it consists of two benzene rings connected by a single bond. The compound also contains a dimethylamino group and a hydroxyl group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl][1,1’-biphenyl]-2-ol typically involves the reaction of 2-hydroxybiphenyl with formaldehyde and dimethylamine. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process can be summarized as follows:
Starting Materials: 2-hydroxybiphenyl, formaldehyde, dimethylamine.
Reaction Conditions: Basic conditions using sodium hydroxide.
Procedure: The 2-hydroxybiphenyl is reacted with formaldehyde and dimethylamine in the presence of sodium hydroxide to yield 3-[(Dimethylamino)methyl][1,1’-biphenyl]-2-ol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl][1,1’-biphenyl]-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the dimethylamino group.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include biphenyl ketones or aldehydes.
Reduction: Products may include biphenyl derivatives with modified amino groups.
Substitution: Products depend on the substituent introduced, such as alkylated or acylated biphenyl derivatives.
Scientific Research Applications
3-[(Dimethylamino)methyl][1,1’-biphenyl]-2-ol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl][1,1’-biphenyl]-2-ol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the biphenyl structure provides a rigid framework that can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Diethylamino)methyl][1,1’-biphenyl]-2-ol
- 3-[(Dimethylamino)methyl][1,1’-biphenyl]-4-ol
- 3-[(Dimethylamino)methyl][1,1’-biphenyl]-2-methanol
Uniqueness
3-[(Dimethylamino)methyl][1,1’-biphenyl]-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
67140-78-7 |
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Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-6-phenylphenol |
InChI |
InChI=1S/C15H17NO/c1-16(2)11-13-9-6-10-14(15(13)17)12-7-4-3-5-8-12/h3-10,17H,11H2,1-2H3 |
InChI Key |
VZYZVFMYGFDIIG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C(=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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